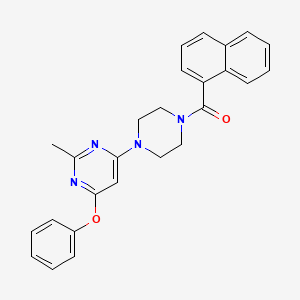
Ethyl 3-methyl-5-(4-(methylthio)benzamido)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-5-(4-(methylthio)benzamido)thiophene-2-carboxylate is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Also known as EMTB, it is a member of the thiophene family of compounds and has a molecular formula of C18H19NO3S2.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 3-methyl-5-(4-(methylthio)benzamido)thiophene-2-carboxylate, due to its complex structure, finds applications in the synthesis of various chemical compounds. For instance, researchers have developed a novel compound through the cyclization of thioamide with 2-chloroacetoacetate, showcasing the compound's utility in synthesizing derivatives with potentially significant properties (Tang Li-jua, 2015). Furthermore, the compound's application in the one-pot, three-component synthesis of 1,5-benzodiazepine derivatives highlights its versatility and the efficiency of its use in creating compounds with varied biological activities (Xiao-qing Li et al., 2014).
Biomedical Applications
The compound's role as a key intermediate in the synthesis of antimicrobial agents emphasizes its importance in medicinal chemistry. By reacting with various reagents, it aids in producing different fused and polyfunctional substituted thiophenes, which have shown promising antimicrobial activities (A. Abu‐Hashem et al., 2011). Additionally, its derivatives have been evaluated as cytotoxic agents against tumor cell lines, demonstrating the potential for developing new anti-cancer therapies (R. Mohareb et al., 2016).
Mecanismo De Acción
Target of Action
Thiophene-based analogs, a category to which this compound belongs, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets, leading to diverse effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with their targets in a way that modulates the normal functioning of the target, leading to the observed therapeutic effects .
Biochemical Pathways
Given the broad range of therapeutic properties of thiophene-based analogs, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Thiophene-based analogs are known to exhibit a wide range of therapeutic effects, suggesting that they likely induce significant molecular and cellular changes .
Propiedades
IUPAC Name |
ethyl 3-methyl-5-[(4-methylsulfanylbenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-4-20-16(19)14-10(2)9-13(22-14)17-15(18)11-5-7-12(21-3)8-6-11/h5-9H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHSUTVCEJVDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2439861.png)
![N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439862.png)

![3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B2439866.png)

![5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439869.png)





![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2439878.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2439879.png)
